molecular formula C11H18FNO4 B8218204 (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

Cat. No.: B8218204
M. Wt: 247.26 g/mol
InChI Key: VRAVGIAPUYVLMZ-YUMQZZPRSA-N
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Description

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The fluorine atom adds unique properties to the molecule, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST)

    Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP)

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products Formed

The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidines, and oxidized or reduced forms of the compound.

Scientific Research Applications

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The Boc protecting group ensures selective reactions by protecting the amine group until deprotection is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid distinguishes it from other similar compounds. Fluorine imparts unique properties such as increased metabolic stability and altered electronic characteristics, making this compound valuable in various applications.

Properties

IUPAC Name

(2S,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAVGIAPUYVLMZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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